molecular formula C19H17N3O4S B7736515 MFCD07754051

MFCD07754051

Cat. No.: B7736515
M. Wt: 383.4 g/mol
InChI Key: DPRBWLLJJMCYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07754051 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

MFCD07754051 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome and the major products formed.

Scientific Research Applications

MFCD07754051 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s interactions with biological molecules make it valuable in studying biochemical pathways and cellular processes.

    Medicine: this compound shows potential in drug development and therapeutic applications due to its unique chemical properties.

    Industry: It is utilized in manufacturing processes, including the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of MFCD07754051 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Properties

IUPAC Name

6-[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-10-11(2)27-18-17(10)19(25)22(9-20-18)7-14(23)12-4-5-15-13(6-12)21(3)16(24)8-26-15/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRBWLLJJMCYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC4=C(C=C3)OCC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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